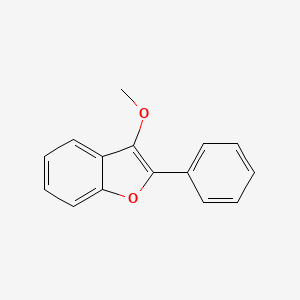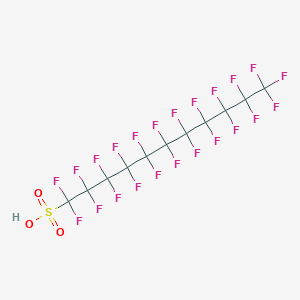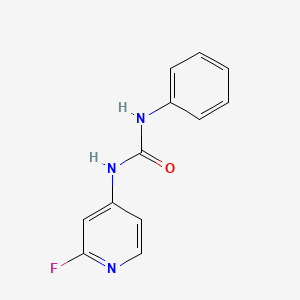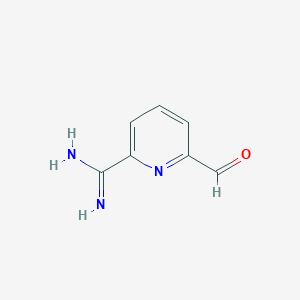
6-Formylpicolinimidamide
描述
6-Formylpicolinimidamide, also known as 6-FP, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of picolinamide and has a unique structure that makes it a promising candidate for further investigation.
作用机制
The mechanism of action of 6-Formylpicolinimidamide involves the inhibition of specific enzymes or receptors that are involved in various cellular processes. For example, in cancer cells, 6-Formylpicolinimidamide targets enzymes involved in DNA synthesis and repair, which leads to cell cycle arrest and ultimately cell death. In neurobiology, 6-Formylpicolinimidamide modulates the activity of certain receptors in the brain, which can affect neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Formylpicolinimidamide are dependent on the specific cellular processes that it targets. In cancer cells, 6-Formylpicolinimidamide inhibits DNA synthesis and repair, which leads to cell cycle arrest and ultimately cell death. In neurobiology, 6-Formylpicolinimidamide modulates the activity of certain receptors in the brain, which can affect neurotransmitter release and neuronal activity. In immunology, 6-Formylpicolinimidamide regulates the immune response by modulating the activity of immune cells.
实验室实验的优点和局限性
One advantage of using 6-Formylpicolinimidamide in laboratory experiments is its specificity for certain enzymes or receptors, which allows for targeted inhibition of specific cellular processes. Additionally, 6-Formylpicolinimidamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 6-Formylpicolinimidamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 6-Formylpicolinimidamide. One area of interest is the development of new cancer therapies that utilize 6-Formylpicolinimidamide as a targeted inhibitor of specific enzymes involved in cancer cell proliferation. Another area of interest is the potential use of 6-Formylpicolinimidamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6-Formylpicolinimidamide and its potential applications in immunology.
科学研究应用
6-Formylpicolinimidamide has been shown to have potential applications in various scientific fields, including cancer research, neurobiology, and immunology. In cancer research, 6-Formylpicolinimidamide has been found to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell proliferation. In neurobiology, 6-Formylpicolinimidamide has been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In immunology, 6-Formylpicolinimidamide has been found to regulate the immune response, which may be useful in the development of new immunotherapies.
属性
IUPAC Name |
6-formylpyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4H,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVCXULKQWPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylpicolinimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





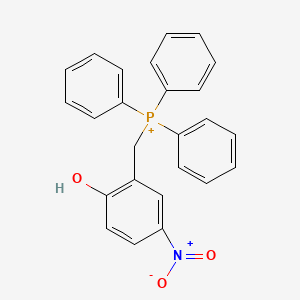
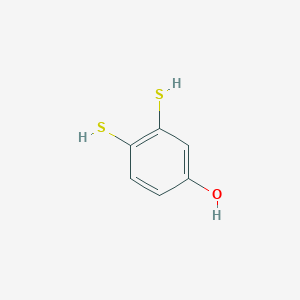
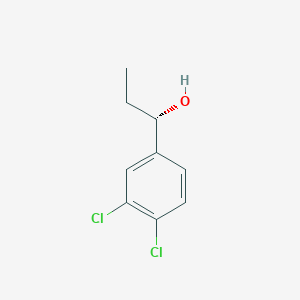
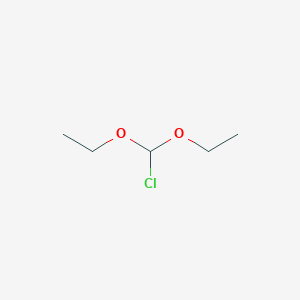

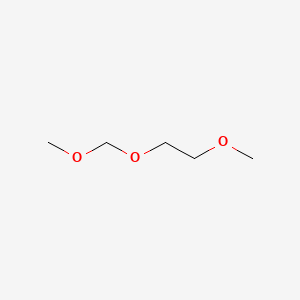
![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)
